molecular formula C18H18N6S B5545035 N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine

N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B5545035
M. Wt: 350.4 g/mol
InChI Key: GIEPCKCRRDKXKB-UHFFFAOYSA-N
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Description

N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C18H18N6S and its molecular weight is 350.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 350.13136577 g/mol and the complexity rating of the compound is 432. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound is part of a broader class of pyrazolopyrimidines synthesized for various biological applications. These compounds, including the specific chemical , undergo synthesis through reactions involving aminopyrazoles and formamide or other reactants, leading to diverse derivatives with significant antibacterial activities (Rahmouni et al., 2014). The structural characterization of these compounds is thoroughly achieved through techniques like NMR, IR, and HRMS, providing insights into their chemical properties and potential for further functionalization.

Biological Activities

  • Pyrazolopyrimidine derivatives, including variants structurally related to the specified compound, have been evaluated for their antimicrobial and antitumor activities. These compounds have shown promising results against various bacterial strains and cancer cell lines, indicating their potential as therapeutic agents. For instance, enaminones used as building blocks for synthesizing substituted pyrazoles have demonstrated significant antitumor and antimicrobial activities, highlighting the versatility of pyrazolopyrimidine derivatives in medicinal chemistry (Riyadh, 2011).

Pharmacological Potential

  • Further research into pyrazolopyrimidines has identified them as potent and selective inhibitors of enzymes like phosphodiesterase 1 (PDE1), which are considered for treating cognitive deficits associated with neurodegenerative and neuropsychiatric diseases. This demonstrates the compound's relevance in drug discovery, particularly for disorders of the central nervous system (Li et al., 2016).

Antimicrobial and Antioxidant Properties

  • Some pyrazolopyrimidine derivatives have been specifically synthesized and tested for their antimicrobial efficacy, showing significant activity against various microbial strains. This suggests the potential use of these compounds in developing new antimicrobial agents, possibly including the chemical structure (El‐Wahab et al., 2015). Additionally, certain derivatives have been evaluated for their antioxidant activities, indicating their potential in combating oxidative stress (Kotaiah et al., 2012).

Properties

IUPAC Name

N-[(3-methyl-2-methylsulfanylimidazol-4-yl)methyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6S/c1-23-14(12-20-18(23)25-2)11-19-17-10-15(13-6-4-3-5-7-13)22-16-8-9-21-24(16)17/h3-10,12,19H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIEPCKCRRDKXKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1SC)CNC2=CC(=NC3=CC=NN32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.